molecular formula C11H14INO B411037 N-butyl-3-iodobenzamide

N-butyl-3-iodobenzamide

Cat. No.: B411037
M. Wt: 303.14g/mol
InChI Key: IHQGJDRFLWBHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-3-iodobenzamide is a halogenated benzamide derivative characterized by a butyl group attached to the nitrogen atom of the benzamide scaffold and an iodine substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₄INO, with a molecular weight of 319.14 g/mol. The iodine atom provides a heavy halogen for structural diversity, while the butyl chain confers lipophilicity, influencing solubility and membrane permeability.

Synthesis typically involves coupling 3-iodobenzoic acid with butylamine using carbodiimide-based reagents (e.g., EDCI) in anhydrous conditions, followed by purification via column chromatography .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14g/mol

IUPAC Name

N-butyl-3-iodobenzamide

InChI

InChI=1S/C11H14INO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14)

InChI Key

IHQGJDRFLWBHKZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)I

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N-butyl-3-iodobenzamide and two related iodobenzamide derivatives:

Property This compound N-(2-Hydroxy-1-Methyl-Ethyl)-3-Iodobenzamide N-(3-Aminophenyl)-4-Iodobenzamide
Molecular Formula C₁₁H₁₄INO C₁₀H₁₂INO₂ C₁₃H₁₁IN₂O
Molecular Weight 319.14 g/mol 297.11 g/mol 338.14 g/mol
Substituents Butyl (N), Iodo (3-position) Hydroxyethyl (N), Iodo (3-position) Aminophenyl (N), Iodo (4-position)
Synthetic Yield Not reported 34% Not reported
Key Functional Groups Lipophilic alkyl chain Hydroxyl group, secondary alcohol Aromatic amine, para-iodine
Potential Applications Lipophilic intermediates Pharmacological studies (e.g., receptor binding) Bioactive scaffolds, chelators

Structural and Functional Insights:

Its synthesis (34% yield) involves DL-alaninol, suggesting steric hindrance from the branched alkyl chain may reduce reaction efficiency. NMR data (δ 1.41 ppm for methyl, 3.70–4.38 ppm for hydroxyl-bearing CH₂) confirm structural integrity.

N-(3-Aminophenyl)-4-Iodobenzamide : The para-iodine position and aromatic amine group distinguish it from this compound. The amine enables conjugation or coordination chemistry. Higher molecular weight (338.14 g/mol) and planar structure may favor π-π stacking in solid-state applications.

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